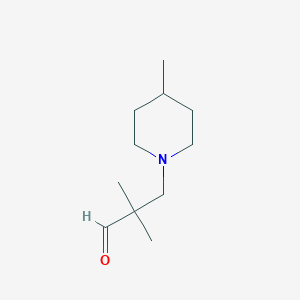
4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile is a chemical compound with the molecular formula C11H8N2S . It is a derivative of thiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen .
Synthesis Analysis
The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile and similar compounds often involves the use of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The yield of the synthesis process can vary, but one reported synthesis yielded a 50% yield .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile includes a thiazole ring, which is planar and exhibits aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazoles, including 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile, have been found to have significant antimicrobial activity . This makes them useful in the development of new antimicrobial drugs .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs, such as Ritonavir . This suggests potential applications of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile in antiretroviral therapy .
Antifungal Activity
Thiazoles are also known for their antifungal properties. For instance, Abafungin is a thiazole-based antifungal drug . This implies that 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile could be used in the development of antifungal medications .
Anticancer Activity
Thiazoles have been found to have anticancer properties. For example, Tiazofurin is a thiazole-based anticancer drug . This suggests that 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile could potentially be used in cancer treatment .
Anti-Alzheimer Activity
Thiazoles have shown potential in the treatment of Alzheimer’s disease . This suggests that 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile could be used in the development of drugs for treating Alzheimer’s disease .
Antihypertensive Activity
Thiazoles have been found to have antihypertensive properties . This implies that 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile could be used in the development of antihypertensive drugs .
Antioxidant Activity
Some thiazole derivatives have been found to have potent antioxidant activity . This suggests that 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile could be used in the development of antioxidant drugs .
Hepatoprotective Activity
Thiazoles have been found to have hepatoprotective activities . This suggests that 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile could potentially be used in the development of hepatoprotective drugs .
Orientations Futures
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Therefore, future research may focus on the synthesis of new derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitr
Propriétés
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPBBFJBDVUEIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383716 |
Source


|
| Record name | 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile | |
CAS RN |
830330-33-1 |
Source


|
| Record name | 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)












